molecular formula C21H29NO2S B3720728 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

Cat. No. B3720728
M. Wt: 359.5 g/mol
InChI Key: OCDYDLJKTFEGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, also known as ABEC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. ABEC is a member of the cyclohexanedione family, which is known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ABEC has been found to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to inhibit the PI3K/Akt signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione also activates the caspase pathway, which leads to apoptosis in cancer cells. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been shown to inhibit cancer cell migration and invasion by downregulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has also been found to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall chemopreventive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for cancer therapy. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to be relatively non-toxic to normal cells, which is a critical factor in the development of cancer drugs. However, one of the limitations of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is its poor solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. One area of interest is the development of novel formulations of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione that improve its solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione's antitumor activity. This may lead to the identification of new targets for cancer therapy. In addition, further studies are needed to investigate the safety and efficacy of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione in animal models and clinical trials. Finally, the potential use of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione in combination with other anticancer agents is an area of active research.

Scientific Research Applications

2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.

properties

IUPAC Name

5-(2-ethylsulfanylpropyl)-3-hydroxy-2-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2S/c1-4-9-18(22-17-10-7-6-8-11-17)21-19(23)13-16(14-20(21)24)12-15(3)25-5-2/h6-8,10-11,15-16,23H,4-5,9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDYDLJKTFEGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NC1=CC=CC=C1)C2=C(CC(CC2=O)CC(C)SCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
Reactant of Route 2
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
Reactant of Route 3
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
Reactant of Route 4
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
Reactant of Route 5
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
Reactant of Route 6
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

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